molecular formula C29H39N5 B2737457 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 372976-28-8

3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2737457
CAS RN: 372976-28-8
M. Wt: 457.666
InChI Key: JPIMAMSDDRLROJ-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C29H39N5 and its molecular weight is 457.666. The purity is usually 95%.
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Scientific Research Applications

Potent and Selective Inhibitors for Enzymes

3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile and similar compounds are investigated as potent and selective inhibitors of specific enzymes. For instance, derivatives of this compound have been explored as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, primarily for the treatment of type-2 diabetes. The preparation of these compounds involved complex synthetic routes and was utilized for drug metabolism and pharmacokinetics studies (Latli et al., 2017).

Antifungal Applications

Certain derivatives of this compound have been synthesized for their potential antifungal activities. These compounds, when tested in vitro, displayed significant antifungal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, suggesting their potential use in combating fungal infections (Qing Jin et al., 2015).

Anticancer Potential

Benzimidazole derivatives bearing a pyridyl/piperazine moiety, similar to the compound , have been studied for their anticancer activities. These compounds showed potent anticancer effects against cell lines such as A549 lung adenocarcinoma and C6 rat glioma. Their effectiveness was measured in terms of cytotoxicity, DNA synthesis inhibition, and inducing apoptosis in cancer cells (Çiftçi et al., 2021).

Applications in Synthesizing Novel Compounds

This chemical and its derivatives have also been used as key intermediates in synthesizing a wide range of novel compounds. These compounds have potential applications across various fields, including medicinal chemistry and materials science. For example, derivatives based on the thiazolo[3,2-a]benzimidazole moiety were synthesized, exhibiting moderate antibacterial and antifungal effects (Hamdy et al., 2007).

DNA Detection and Fluorescence Probes

Certain benzimidazo[1,2-a]quinolines, structurally related to the compound , were synthesized and evaluated as potential fluorescent probes for DNA detection. Their structure and molecular assembly were characterized, showing potential applications in biological studies and diagnostics (Perin et al., 2011).

Antitubercular Activity

Derivatives of this compound have been synthesized and evaluated for their antitubercular activity. They were tested against Mycobacterium tuberculosis strains, showing varying degrees of effectiveness. This suggests their potential use in developing new treatments for tuberculosis (Kalaga Mahalakshmi Naidu et al., 2016).

Estrogen Receptor Binding Affinity

Synthesized derivatives of the compound were evaluated for their estrogen receptor binding affinity. The study focused on developing compounds with potential anti-proliferative activities, particularly in the context of breast cancer treatment (Parveen et al., 2017).

properties

IUPAC Name

3-methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5/c1-5-6-7-8-9-10-13-24-23(4)25(20-30)28-31-26-14-11-12-15-27(26)34(28)29(24)33-18-16-32(17-19-33)21-22(2)3/h11-12,14-15H,2,5-10,13,16-19,21H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIMAMSDDRLROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.